molecular formula C20H20N2O3 B5821231 N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide

N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide

Cat. No. B5821231
M. Wt: 336.4 g/mol
InChI Key: XPLBCYRLGJHYJQ-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide, also known as MPAA, is a chemical compound that has been widely studied for its potential applications in scientific research. MPAA belongs to a class of compounds known as acrylamides, which are commonly used in the synthesis of polymers and other materials. In recent years, researchers have become increasingly interested in the potential biological and physiological effects of MPAA, as well as its potential applications in the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide involves its binding to the hydrophobic cleft of proteins. This binding can result in changes to the conformation and activity of the protein, which can be used to study the effects of different molecules on protein function.
Biochemical and Physiological Effects:
N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide has been shown to have a range of biochemical and physiological effects. For example, N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which can be useful in the development of new drugs for the treatment of diseases such as Alzheimer's. N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide has also been shown to have anti-inflammatory effects, which may make it useful in the development of new treatments for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide is its ability to selectively bind to the hydrophobic cleft of proteins, which can be used to study protein-protein interactions. Additionally, N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide is relatively easy to synthesize and purify, which makes it a convenient tool for scientific research. However, one limitation of N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide. One area of research involves the development of new drugs and therapies based on the biochemical and physiological effects of N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide. For example, researchers may investigate the use of N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide as a treatment for Alzheimer's disease or other neurological disorders. Additionally, researchers may continue to explore the use of N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide as a tool for studying protein-protein interactions, which could lead to new insights into the mechanisms of disease and the development of new treatments.

Synthesis Methods

The synthesis of N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide typically involves the reaction of 4-(4-morpholinylcarbonyl)phenyl isocyanate with 3-phenylacryloyl chloride. This reaction results in the formation of N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide as a white crystalline solid. The purity and yield of N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide can be improved through various purification techniques, such as recrystallization and column chromatography.

Scientific Research Applications

N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide as a tool for studying protein-protein interactions. N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide has been shown to bind to a specific site on proteins known as the hydrophobic cleft, which can be used to study the interactions between proteins and other molecules.

properties

IUPAC Name

(E)-N-[4-(morpholine-4-carbonyl)phenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c23-19(11-6-16-4-2-1-3-5-16)21-18-9-7-17(8-10-18)20(24)22-12-14-25-15-13-22/h1-11H,12-15H2,(H,21,23)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLBCYRLGJHYJQ-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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